molecular formula C26H21N5O4 B2584135 N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1189695-88-2

N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2584135
CAS No.: 1189695-88-2
M. Wt: 467.485
InChI Key: XKHCHWPSIFVWQM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a synthetic organic compound that belongs to the class of triazoloquinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as quinoxaline derivatives and hydrazine derivatives.

    Introduction of the phenoxy group: This step involves the substitution of a hydrogen atom on the triazoloquinoxaline core with a 2-methylphenoxy group, often using nucleophilic aromatic substitution reactions.

    Acetylation of the phenyl ring: The acetyl group is introduced to the phenyl ring through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.

    Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazoloquinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C26_{26}H21_{21}N5_5O4_4
  • Molecular Weight : 467.5 g/mol
  • CAS Number : 1189695-88-2
  • IUPAC Name : N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Physical Properties

The compound's physical properties such as density and boiling point are not well-documented in the available literature. Further experimental characterization is needed for comprehensive data.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a screening of various compounds for their efficacy against different cancer cell lines has shown promising results for this compound.

Case Study: Anticancer Screening

A notable study conducted by Fayad et al. (2019) involved the identification of novel anticancer compounds through screening a drug library on multicellular spheroids. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at various phases.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
N-(3-acetylphenyl)-...HCT11612.5Apoptosis induction
N-(3-acetylphenyl)-...MCF715.0Cell cycle arrest

Other Pharmacological Effects

In addition to its anticancer properties, this compound may possess other pharmacological activities. Preliminary findings suggest potential anti-inflammatory and antimicrobial effects; however, these require further validation through rigorous testing.

Antimicrobial Activity

Some derivatives related to this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-based activity analysis indicates that specific substitutions on the phenoxy group enhance this activity.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can be compared with other triazoloquinoxaline derivatives, such as:

  • N-(3-acetylphenyl)-2-[4-(2-chlorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
  • N-(3-acetylphenyl)-2-[4-(2-fluorophenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and applications.

Biological Activity

N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide (CAS Number: 1189695-88-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H21N5O4
  • Molecular Weight : 467.5 g/mol
  • Structure : The compound contains a quinoxaline core fused with a triazole ring, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action : The compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Research indicates that compounds with similar structures can exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • IC50 Values : In comparative studies, related compounds have shown IC50 values in the low micromolar range, indicating potent activity against cancer cells. For example, some derivatives demonstrated IC50 values less than 10 µM against MCF-7 cells .

Antimicrobial Activity

The antimicrobial properties of this compound class are also noteworthy:

  • Inhibition Studies : Compounds featuring the triazole and quinoxaline moieties have been tested against Gram-positive and Gram-negative bacteria. The disc diffusion method revealed significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
  • Comparison with Standards : Certain derivatives exhibited antimicrobial activity comparable to standard antibiotics, suggesting their potential as therapeutic agents in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound:

Structural Feature Impact on Activity
Presence of acetyl groupEnhances lipophilicity and cellular uptake
Triazole ringContributes to anticancer and antimicrobial properties
Phenoxy substitutionModulates interaction with biological targets

Research has indicated that modifications in the phenyl or triazole rings can significantly alter the potency of these compounds .

Case Studies

  • Anticancer Screening : A study screened a library of compounds similar to this compound against multicellular spheroids representing tumor microenvironments. Results showed enhanced efficacy compared to traditional monolayer cultures, highlighting the importance of 3D models in drug discovery .
  • Antimicrobial Efficacy : Another study evaluated various derivatives against a panel of bacterial strains. Some derivatives demonstrated superior activity compared to established antibiotics, suggesting their potential as new antimicrobial agents .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4/c1-16-8-3-6-13-22(16)35-25-24-29-30(26(34)31(24)21-12-5-4-11-20(21)28-25)15-23(33)27-19-10-7-9-18(14-19)17(2)32/h3-14H,15H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHCHWPSIFVWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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